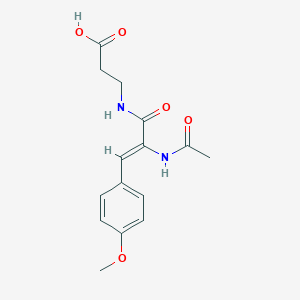
N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine, also known as NAPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. NAPA is a derivative of the non-steroidal anti-inflammatory drug (NSAID) naproxen and has been synthesized using a variety of methods.
Mecanismo De Acción
The mechanism of action of N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine has been shown to selectively inhibit COX-2, which is induced in response to inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine also inhibits the activation of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Efectos Bioquímicos Y Fisiológicos
N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine has been shown to have various biochemical and physiological effects, including the inhibition of prostaglandin synthesis, the reduction of inflammatory cytokine production, and the induction of apoptosis in cancer cells. N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine has also been shown to reduce oxidative stress and protect against neuronal damage in animal models of neurodegenerative diseases. In addition, N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine has been shown to have analgesic and antipyretic effects, similar to those of naproxen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine in lab experiments is its selectivity for COX-2, which allows for the study of the role of COX-2 in various diseases and conditions. Another advantage is its potential applications in cancer therapy and neuroprotection. However, one limitation of using N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine in lab experiments is its relatively low solubility in aqueous solutions, which can limit its bioavailability and effectiveness.
Direcciones Futuras
There are several future directions for research on N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields of research, and the exploration of its mechanism of action and biochemical and physiological effects. In addition, further studies are needed to determine the optimal dosage and administration of N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine in various diseases and conditions.
Métodos De Síntesis
N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine can be synthesized using a variety of methods, including the reaction of naproxen with N-acetylglycine and the reaction of 4-methoxyphenylacetic acid with N-acetylalanine. The most commonly used method involves the reaction of naproxen with N-acetyl-beta-alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This method results in the formation of N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine with a yield of around 60-70%.
Aplicaciones Científicas De Investigación
N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine has been studied for its potential applications in various fields of research, including cancer therapy, inflammation, and neuroprotection. In cancer therapy, N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of various inflammatory diseases. In neuroprotection, N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine has been shown to protect against oxidative stress and neuronal damage, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
172798-50-4 |
|---|---|
Nombre del producto |
N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine |
Fórmula molecular |
C15H18N2O5 |
Peso molecular |
306.31 g/mol |
Nombre IUPAC |
3-[[(Z)-2-acetamido-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H18N2O5/c1-10(18)17-13(15(21)16-8-7-14(19)20)9-11-3-5-12(22-2)6-4-11/h3-6,9H,7-8H2,1-2H3,(H,16,21)(H,17,18)(H,19,20)/b13-9- |
Clave InChI |
XBJBLALDXSAKCQ-LCYFTJDESA-N |
SMILES isomérico |
CC(=O)N/C(=C\C1=CC=C(C=C1)OC)/C(=O)NCCC(=O)O |
SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)OC)C(=O)NCCC(=O)O |
SMILES canónico |
CC(=O)NC(=CC1=CC=C(C=C1)OC)C(=O)NCCC(=O)O |
Sinónimos |
3-[[(Z)-2-acetamido-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoic ac id |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



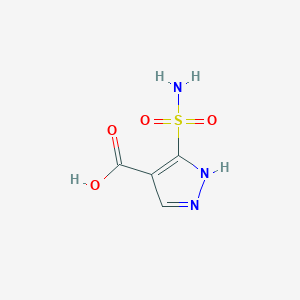
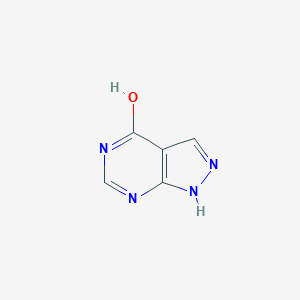
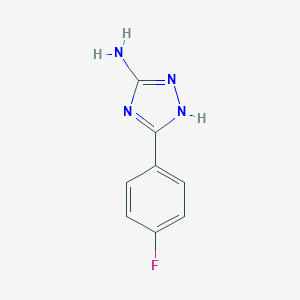
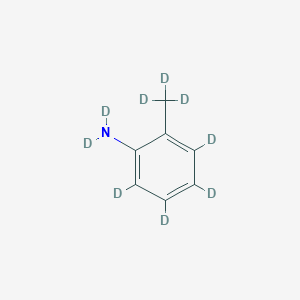
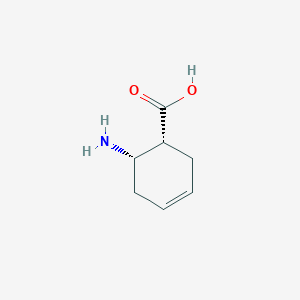
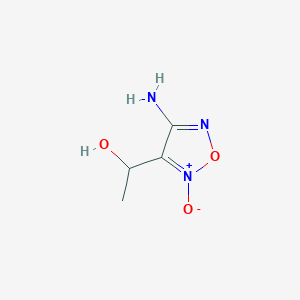
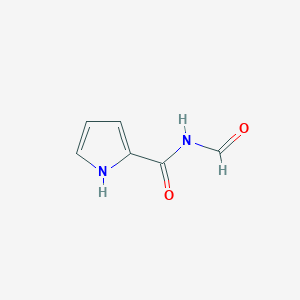
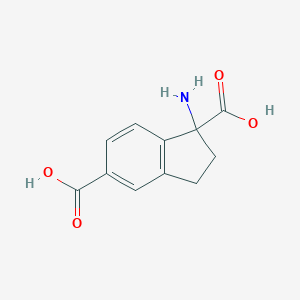
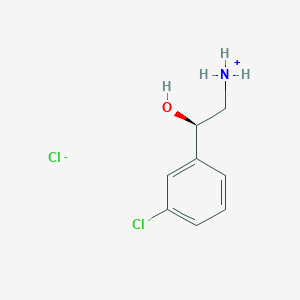
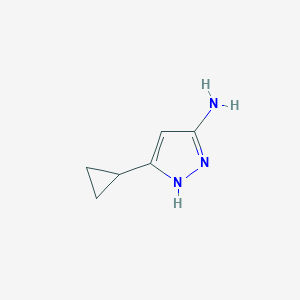
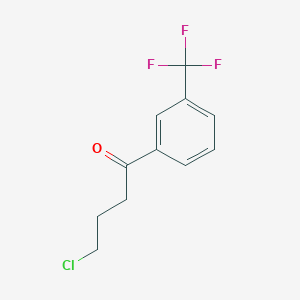
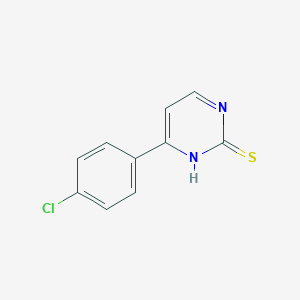
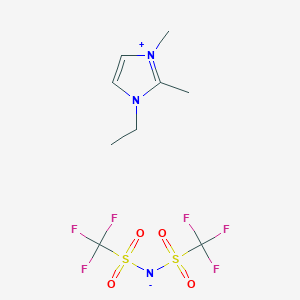
![Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl](/img/structure/B68470.png)